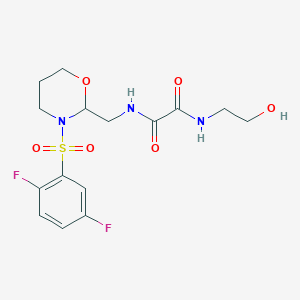
N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C15H19F2N3O6S and its molecular weight is 407.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- Oxazinan ring : Imparts stability and structural integrity.
- Difluorophenyl sulfonyl group : Enhances lipophilicity and biological activity.
- Hydroxyethyl moiety : May influence solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the oxazinan ring via cyclization reactions.
- Introduction of the difluorophenyl sulfonyl group through sulfonation reactions.
- Coupling with hydroxyethyl amine to form the final oxalamide structure.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, a study on related oxazolidinones demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that the oxazinan framework may confer similar effects on this compound .
Anticancer Properties
Some sulfonamide derivatives have shown promise in cancer therapy by inhibiting tumor growth. The difluorophenyl sulfonamide moiety is known for its ability to interfere with cancer cell proliferation pathways. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited .
The proposed mechanism of action involves:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
- Disruption of cellular signaling : The presence of the sulfonamide group may interfere with signaling pathways involved in cell division and apoptosis.
Case Studies
-
Antibacterial Efficacy : A study on a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition against Staphylococcus aureus .
Compound MIC (µg/mL) Target Organism Related Compound 32 Staphylococcus aureus N1 Compound TBD TBD - Cytotoxicity Assays : Initial cytotoxicity tests showed that derivatives with similar structures had IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development .
Propiedades
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2N3O6S/c16-10-2-3-11(17)12(8-10)27(24,25)20-5-1-7-26-13(20)9-19-15(23)14(22)18-4-6-21/h2-3,8,13,21H,1,4-7,9H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQDFGSCDXMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCO)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














